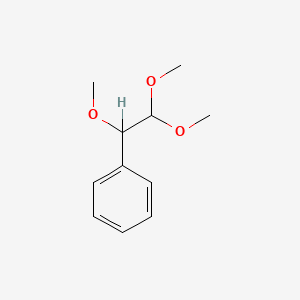
3,5-diphenyl-4,5-dihydro-3H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diphenyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-4,5-dihydro-3H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another approach involves the use of hydrazones, which produce azines as by-products .
Industrial Production Methods
Industrial production methods for this compound often utilize eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods aim to enhance yield and selectivity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diphenyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine hydrate for cyclocondensation, and aryl halides for substitution reactions . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
Major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and azines .
Applications De Recherche Scientifique
3,5-Diphenyl-4,5-dihydro-3H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in anticancer, antimicrobial, and anti-inflammatory therapies.
Industry: The compound is used in the development of agrochemicals and fluorescent materials.
Mécanisme D'action
The mechanism of action of 3,5-diphenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its inhibition of monoamine oxidase enzymes is attributed to the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . The presence of nitrogen atoms in the pyrazole ring enhances its ability to form hydrogen bonds and interact with various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(but-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
What sets 3,5-diphenyl-4,5-dihydro-3H-pyrazole apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
53422-72-3 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3,5-diphenyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
OXKMXFFCZFWVQJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


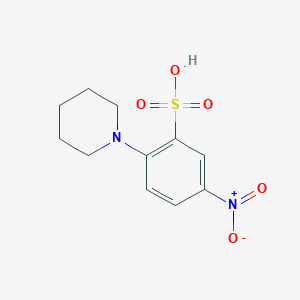

![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
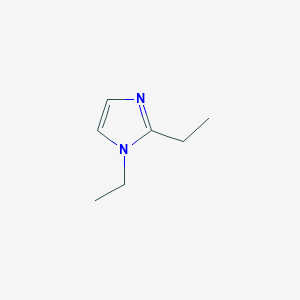
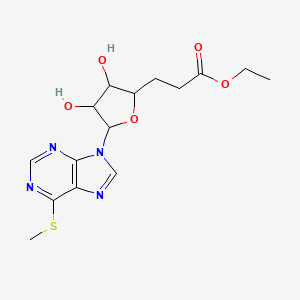
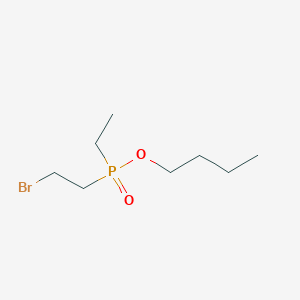
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
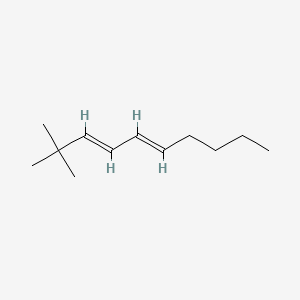

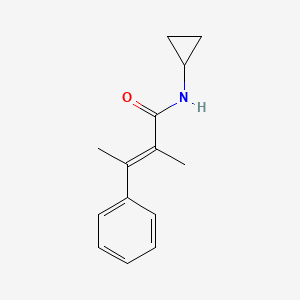
![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)

![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
